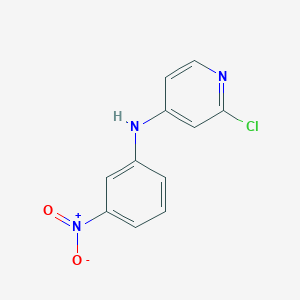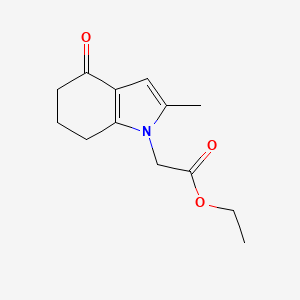
Methyl 2-(4-(trifluoromethyl)benzyl)isonicotinate
Vue d'ensemble
Description
Methyl 2-(4-(trifluoromethyl)benzyl)isonicotinate is a useful research compound. Its molecular formula is C15H12F3NO2 and its molecular weight is 295.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pest Management in Agriculture :Methyl isonicotinate, a derivative, has been extensively studied as a non-pheromone semiochemical for thrips pest management. It demonstrates behavioral responses in thrips, leading to increased trap capture in both field and greenhouse settings. This compound is primarily used as a lure in combination with colored sticky traps for enhanced monitoring of thrips in greenhouses. Its potential extends to various thrips management strategies, such as mass trapping, lure and kill, lure and infect, and as a behavioral synergist with insecticides in various crops (Teulon et al., 2017).
Antihyperglycemic Agents :Certain derivatives of methyl isonicotinate have been synthesized and studied for their potential as antihyperglycemic agents. They have demonstrated effectiveness in reducing plasma glucose levels in diabetic mice models. This research points towards the potential of these compounds in diabetes management (Kees et al., 1996).
Antimicrobial Properties :Derivatives like 2-(4-Methylphenyl)-2-oxoethyl isonicotinate have been synthesized and shown significant antimicrobial activity. These compounds have been evaluated for their effectiveness against various microorganisms, indicating their potential use in combating microbial infections (Viveka et al., 2013).
Antimalarial Activities :Research indicates that certain 1,4-naphthoquinones, structurally related to methyl 2-(4-(trifluoromethyl)benzyl)isonicotinate, do not inhibit the mitochondrial electron transport chain, suggesting a different mechanism of antimalarial activity. These findings have implications for the development of new antimalarial drugs (Ehrhardt et al., 2013).
Organic Synthesis and Chemical Reactions :Various studies have explored the synthesis, structure, and reactions of compounds related to methyl isonicotinate, contributing to a better understanding of their chemical properties and potential applications in organic synthesis (Matano, 2000); (Poon & Dudley, 2006).
Propriétés
IUPAC Name |
methyl 2-[[4-(trifluoromethyl)phenyl]methyl]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c1-21-14(20)11-6-7-19-13(9-11)8-10-2-4-12(5-3-10)15(16,17)18/h2-7,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHUDMUSIHFMSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)CC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




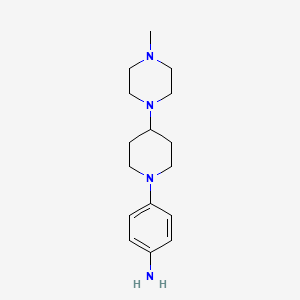

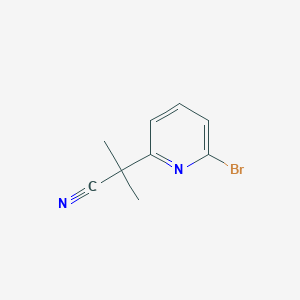
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-](/img/structure/B1400465.png)
![5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B1400467.png)
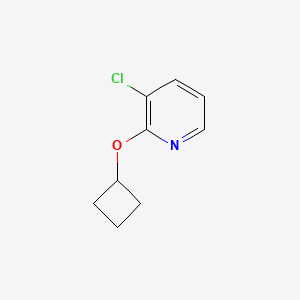
![2-Ethoxy-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1400469.png)
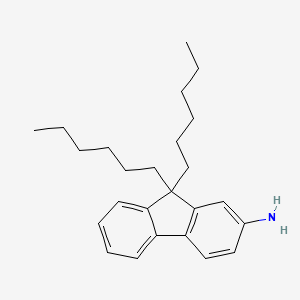
![Pyrazolo[1,5-a]pyrazin-4(5h)-one](/img/structure/B1400472.png)
